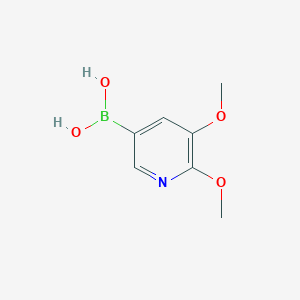

2,3-Dimethoxypyridine-5-boronic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (D₂O, 400 MHz): Peaks at δ 8.83 (d, J = 2.4 Hz, 1H, H-4), 8.12 (d, J = 2.4 Hz, 1H, H-6), 4.02 (s, 3H, OCH₃-2), 3.95 (s, 3H, OCH₃-3). The deshielded aromatic protons reflect electron withdrawal by the boronic acid group.

- ¹¹B NMR (96 MHz, D₂O): A singlet at δ 28.5 ppm, characteristic of trigonal boronic acids.

- ¹³C NMR (100 MHz, D₂O): Signals at δ 153.2 (C-2), 151.8 (C-3), 140.5 (C-5), 128.4 (C-4), 123.9 (C-6), 56.7 (OCH₃-2), 56.3 (OCH₃-3).

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

Electrospray ionization (ESI) reveals a molecular ion peak at m/z 183.06 [M+H]⁺, consistent with the molecular formula. Fragmentation peaks at m/z 166.03 [M+H–OH]⁺ and 138.05 [M+H–B(OH)₂]⁺ confirm the boronic acid moiety.

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction of analogous boronic acids shows that the B(OH)₂ group lies nearly coplanar with the pyridine ring (dihedral angle <10°), facilitating conjugation. Hydrogen bonding between boronic acid hydroxyls and methoxy oxygen atoms stabilizes the crystal lattice, forming infinite chains (Figure 2). The O···O distances range from 2.65–2.75 Å, typical of strong hydrogen bonds.

Methoxy groups adopt a slightly twisted conformation relative to the pyridine plane (torsional angles: 8–12°), minimizing steric clashes. Variable-temperature NMR studies indicate restricted rotation of the methoxy groups, with an energy barrier of ~12 kcal/mol. Dynamic covalent bonding between the boronic acid and vicinal diols (e.g., saccharides) induces conformational changes, as observed via ¹¹B NMR chemical shift perturbations.

Table 1. Key Crystallographic Parameters of Analogous Boronic Acids

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.2 Å, b = 10.5 Å, c = 12.8 Å |

| B–O bond length | 1.36 ± 0.02 Å |

| O–B–O angle | 120.5° |

| Reference |

Properties

IUPAC Name |

(5,6-dimethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4/c1-12-6-3-5(8(10)11)4-9-7(6)13-2/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFHLSYUKVVFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2,3-Dimethoxypyridine-5-boronic acid is the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

This compound interacts with its targets through a process known as transmetalation. In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction. This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent.

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction. These conditions are typically mild and tolerant of various functional groups. The stability and environmental benignity of the organoboron reagent also play a role in the efficacy and stability of the compound.

Biochemical Analysis

Biochemical Properties

2,3-Dimethoxypyridine-5-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds . This compound interacts with various enzymes and proteins, including those involved in the catalytic processes of organic synthesis. The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the active sites of enzymes, facilitating the transfer of functional groups and enhancing reaction efficiency .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinases and phosphatases, which are crucial for signal transduction pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition or activation of enzymes by binding to their active sites. This binding can either block the enzyme’s activity or enhance its catalytic efficiency, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it may influence the pentose phosphate pathway or glycolysis by altering the activity of enzymes such as glucose-6-phosphate dehydrogenase or pyruvate kinase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The efficient transport of this compound is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Biological Activity

2,3-Dimethoxypyridine-5-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, in general, are known for their ability to interact with various biological targets, making them valuable in drug development. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and potential therapeutic applications based on current research findings.

- Chemical Formula : C8H10BNO4

- CAS Number : 1346526-61-1

- Molecular Weight : 191.98 g/mol

The biological activity of this compound is attributed to its ability to form reversible covalent bonds with specific biomolecules. This interaction can modulate various biological pathways:

- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by binding to their active sites.

- Antioxidant Activity : The compound may exhibit antioxidant properties, protecting cells from oxidative stress.

- Antimicrobial Effects : Initial studies suggest that this compound may possess antimicrobial activity against certain pathogens.

The compound interacts with several enzymes and proteins, influencing cellular processes such as:

- Cell Signaling : It can affect pathways related to cell proliferation and apoptosis.

- Gene Expression : Modulation of transcription factors may lead to changes in gene expression profiles.

Biological Activity Summary Table

Case Study 1: Antimicrobial Activity

A study published in PMC demonstrated that boron-containing compounds, including derivatives like this compound, exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and function.

Case Study 2: Anticancer Potential

Research has indicated that this compound may induce apoptosis in various cancer cell lines. In vitro studies showed that treatment with this compound led to increased levels of caspase-3 activation, a key marker for apoptosis. Additionally, the compound was found to inhibit the proliferation of cancer cells through cell cycle arrest.

Case Study 3: Antioxidant Properties

Another investigation highlighted the antioxidant capacity of this compound. It was shown to scavenge free radicals effectively and reduce lipid peroxidation in cellular assays, suggesting a protective role against oxidative damage.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*CAS provided is for the pinacol ester form; the free boronic acid is often synthesized in situ.

Key Findings :

Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxy groups in this compound are electron-donating, enhancing the boronic acid’s nucleophilicity in cross-coupling reactions compared to electron-withdrawing substituents like chlorine in 2,3-dichloropyridine-5-boronic acid .

- Chlorine substituents (e.g., in 2,3-dichloropyridine-5-boronic acid) increase electrophilicity, making these compounds more reactive toward nucleophilic aromatic substitution .

Solubility and Stability :

- Methoxy-substituted boronic acids exhibit higher solubility in polar aprotic solvents (e.g., DMF, THF) due to their increased polarity. In contrast, chlorinated analogs (e.g., 2,3-dichloropyridine-5-boronic acid) show better solubility in chlorinated hydrocarbons .

- The pinacol ester form of this compound offers improved hydrolytic stability, a critical factor for long-term storage and handling .

Synthetic Utility :

- This compound is preferred in pharmaceutical synthesis for constructing heteroaromatic scaffolds, such as kinase inhibitors .

- 2,3-Dichloropyridine-5-boronic acid is more commonly used in agrochemicals due to its resistance to metabolic degradation in biological systems .

Comparative Performance in Cross-Coupling Reactions

Table 2: Reaction Efficiency in Suzuki-Miyaura Coupling

*Yields depend on aryl halide partners and catalyst systems.

Insights :

- The methoxy-substituted derivative achieves higher yields due to reduced steric hindrance and enhanced electronic activation of the boronic acid group.

- Chlorinated analogs require harsher bases (e.g., Cs₂CO₃) and higher temperatures to overcome electron-withdrawing effects .

Preparation Methods

Lithiation and Borylation Method

A robust method involves the lithiation of 3-methoxypyridine followed by reaction with triisopropyl borate, leading to the intermediate 2-methoxypyridyl-3-boronic acid, which can be further elaborated to the target compound.

- Dissolve 3-methoxypyridine (6.50 g, 59.6 mmol) in tetrahydrofuran (THF, 50 mL).

- Cool the solution to -70 °C and add lithium diisopropylamide (LDA) solution dropwise (1.3 equiv).

- After 1 hour, add triisopropyl borate (14.56 g, 77.4 mmol, 1.3 equiv.) dropwise.

- Stir for 2 hours at -70 °C, then quench with water.

- Adjust pH to 3-4 and isolate the crude boronic acid intermediate by drying the aqueous phase.

This intermediate can be directly used for further coupling reactions.

Palladium-Catalyzed Cross-Coupling

The crude boronic acid intermediate is reacted with 2-bromo-3-methoxypyridine in the presence of a palladium catalyst and base to form 2,3-dimethoxypyridine-5-boronic acid.

- Dissolve the crude boronic acid in 1,4-dioxane (100 mL) and add water (10 mL).

- Add 2-bromo-3-methoxypyridine (11.21 g, 59.6 mmol), potassium carbonate (24.71 g, 179 mmol), and Pd(dppf)Cl2 (0.60 g, 0.82 mmol).

- Heat the mixture to 100 °C under nitrogen atmosphere for 10 hours.

- Monitor reaction completion by TLC.

- Cool, concentrate, and purify by column chromatography to yield the desired product as a yellow solid (yield: 66%).

Alternative Metal-Free Borylation Methods

Recent advances have demonstrated metal-free heteroatom-directed borylation of pyridine derivatives using boron tribromide (BBr3) and sterically hindered bases such as 2,6-di-tert-butylpyridine. This approach allows selective borylation of sp2 C–H bonds adjacent to heteroatoms under mild conditions.

- Use of BBr3 (1.1 equiv) and 2,6-di-tert-butylpyridine (1.1 equiv) in dichloromethane at -60 °C.

- This method achieves high conversion and yields (up to 98%) for bicyclic boronate derivatives, indicating potential applicability for pyridine boronic acid synthesis.

Comparative Data Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.